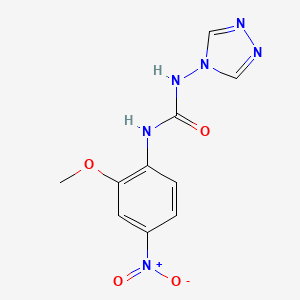
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea
描述
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, also known as CDU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDU is a potent inhibitor of plant growth, and its synthesis method has been extensively studied.
作用机制
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea inhibits the activity of the enzyme acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of branched-chain amino acids in plants and bacteria. This inhibition leads to the accumulation of toxic intermediates, ultimately leading to the death of the plant or bacterial cell. In cancer cells, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea inhibits the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism. This inhibition leads to a decrease in glucose uptake and an increase in cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea inhibits the biosynthesis of branched-chain amino acids, leading to a decrease in protein synthesis and ultimately plant death. In animals, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea has been shown to have a range of effects on the liver, including an increase in liver weight and a decrease in liver function. N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea has also been shown to have effects on glucose metabolism, leading to a decrease in glucose uptake and an increase in cell death.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its potency and specificity. N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea is a potent inhibitor of AHAS and PDK, making it a useful tool for studying these enzymes. N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea is also a specific inhibitor, meaning it only affects the activity of the targeted enzyme and does not affect other enzymes or processes. However, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea also has limitations, including its toxicity and potential for off-target effects. N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea is toxic to plants and animals at high concentrations, making it difficult to use in vivo. N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea also has the potential to inhibit other enzymes or processes, leading to off-target effects.
未来方向
There are several potential future directions for N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea research. One direction is the development of N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea analogs with improved potency and specificity. Another direction is the study of N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea in combination with other compounds for potential synergistic effects. N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea could also be studied for its potential use in other fields, such as biotechnology and medicine. Overall, N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea is a promising compound with potential applications in various fields, and further research is needed to fully understand its potential.
科学研究应用
N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential applications in agriculture. It has been shown to inhibit the growth of various plant species, making it a potential herbicide. N-(5-chloro-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential chemotherapeutic agent.
属性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-11-5-4-10(7-12(11)21-2)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGWADZIIUSAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4128672.png)
![N-[4-({2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4128676.png)
![methyl 5-[(dimethylamino)carbonyl]-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4128683.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4128698.png)

![methyl 4-ethyl-5-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128705.png)
![ethyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4128710.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4128716.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4128719.png)
![N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4128726.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4128733.png)
![4-[(4-chlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4128752.png)
![3-(2-thienyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4128758.png)
![4-({[(2,5-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4128771.png)